molecular formula C19H22N4O2 B2990376 N,N-diethyl-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide CAS No. 1261010-92-7

N,N-diethyl-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide

Cat. No.: B2990376
CAS No.: 1261010-92-7
M. Wt: 338.411
InChI Key: YFWNYWWHSSMTKB-UHFFFAOYSA-N
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Description

This compound features a pyrrole ring linked to a 1,2,4-oxadiazole moiety substituted with a 4-methylphenyl group, combined with an N,N-diethylacetamide side chain. The oxadiazole ring enhances metabolic stability and bioavailability, while the diethylamide group influences solubility and pharmacokinetics .

Properties

IUPAC Name

N,N-diethyl-2-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2/c1-4-22(5-2)17(24)13-23-12-6-7-16(23)19-20-18(21-25-19)15-10-8-14(3)9-11-15/h6-12H,4-5,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFWNYWWHSSMTKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N,N-diethyl-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide is a compound of interest due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications.

Chemical Structure and Properties

This compound is characterized by an oxadiazole ring and a pyrrole moiety. Its molecular formula is C20H21N3O2C_{20}H_{21}N_3O_2 with a molecular weight of approximately 349.40 g/mol. The compound's structure can be represented as follows:

IUPAC Name N,Ndiethyl22[3(4methylphenyl)1,2,4oxadiazol5yl]1Hpyrrol1ylacetamide\text{IUPAC Name }this compound

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways. For instance, it may inhibit cyclooxygenase (COX) enzymes, which are crucial in the synthesis of inflammatory mediators .
  • Apoptosis Induction : Research indicates that this compound can induce apoptosis in cancer cells by activating intrinsic apoptotic pathways.

Anticancer Activity

Studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example:

Cell Line IC50 (µM) Mechanism
A431 (epidermoid carcinoma)< 10Apoptosis induction
Jurkat (T-cell leukemia)< 15Enzyme inhibition (Bcl-2 pathway)

These findings suggest that the compound may serve as a potential lead for developing new anticancer therapies.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies indicate that it can significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and their mechanisms:

  • Study on COX Inhibition : A study comparing various oxadiazole derivatives found that compounds similar to this compound exhibited potent COX-II inhibitory activity with IC50 values ranging from 0.2 to 0.5 µM .
  • Cytotoxicity Assessment : A series of experiments assessed the cytotoxic effects against different cancer cell lines, revealing that modifications in the phenyl group significantly influenced activity levels .

Comparison with Similar Compounds

Substituted Acetamide Derivatives

The following table highlights key structural analogs and their variations:

Compound Name Substituent Variations vs. Target Compound Molecular Weight Melting Point (°C) Key References
N,N-Diethyl-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide (Target) Reference compound 386.4 Not reported
N-tert-Butyl-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide (BG14362) tert-Butyl instead of diethyl on acetamide 338.4 Not reported
N-(2-Ethylphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide 2-Ethylphenylamide instead of diethylamide 386.4 Not reported
Proxazole (N,N-Diethyl-2-[3-(1-phenylpropyl)-1,2,4-oxadiazol-5-yl]ethanamine) Ethylamine backbone with 1-phenylpropyl-oxadiazole 289.4 Not reported
12a (N-Isobutyl-N-((3-p-tolyl-1,2,4-oxadiazol-5-yl)methyl)-2-(p-tolyloxy)acetamide) Isobutyl-p-tolyloxy acetamide with p-tolyl-oxadiazole 437.5 78.4–79.8

Key Observations :

  • The 2-ethylphenylamide analog () retains the molecular weight but introduces aromaticity, which may alter receptor binding.
  • Proxazole shares the N,N-diethyl group but lacks the pyrrole ring, emphasizing the pyrrole’s role in modulating biological activity .

Functional and Pharmacological Comparisons

Physicochemical Properties

  • Melting Points : Analogs like 12a (78.4–79.8°C) and 11v (155.5–158.5°C) show significant variability, influenced by aromatic stacking and hydrogen bonding. The target compound’s melting point is unreported but likely intermediate due to its balanced hydrophobicity .
  • HPLC Purity : Derivatives like 11as (99.0% purity) and 12b (99.6%) highlight synthetic efficiency. The target compound’s purity would depend on optimized coupling reactions, as seen in ’s triazole-pyrrole synthesis .

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